molecular formula C12H20N2O2 B8108367 ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone

((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8108367
M. Wt: 224.30 g/mol
InChI Key: GTMIDVFHHCFJQE-GMTAPVOTSA-N
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Description

((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with a unique structure that includes both pyrrolidine and pyran rings

Properties

IUPAC Name

[(3aR,7S,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(14-3-1-2-4-14)11-8-16-7-9-5-13-6-10(9)11/h9-11,13H,1-8H2/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMIDVFHHCFJQE-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolidine or pyran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It can serve as a model compound for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
  • ((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(piperidin-1-yl)methanone

Uniqueness

((3aR,7S,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyran rings. This combination of features provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specialized applications in research and industry.

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